![molecular formula C26H25N3O4 B2977205 N-benzyl-N-ethyl-2-[3-(4-methoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide CAS No. 899923-57-0](/img/no-structure.png)

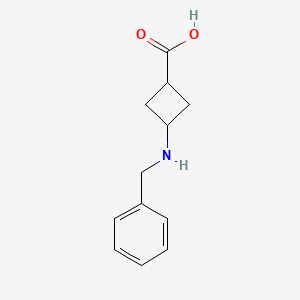

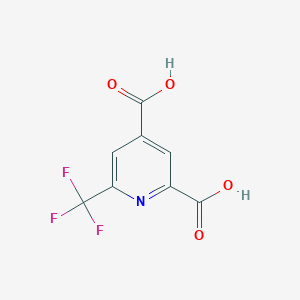

N-benzyl-N-ethyl-2-[3-(4-methoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Chemical Reactions Analysis

Cyanoacetamides, which are similar to the queried compound, are polyfunctional compounds possessing both electrophilic and nucleophilic properties. Typical nucleophilic positions are NH and C-2 with reactivity order C-2 > NH . These chemical properties have been used to design different heterocyclic moieties with different ring sizes .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization for Antimicrobial Purposes

N-benzyl-N-ethyl-2-[3-(4-methoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide and its derivatives have been synthesized and characterized with potential applications as antimicrobial agents. For instance, a study outlines the synthesis of new quinazolines, demonstrating their antibacterial and antifungal activities against various pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans, among others, highlighting their potential as antimicrobial agents (Desai, Shihora, & Moradia, 2007).

Allelochemical Transformations

Research into allelochemicals from crops like wheat, rye, and maize has identified transformation products of benzoxazolinones, including compounds related to this compound. These transformation products, such as aminophenoxazinones, malonamic acids, and acetamides, play crucial roles in plant defense and soil health. Understanding their microbial transformation in soil environments is essential for exploiting the allelopathic properties of these crops to suppress weeds and soil-borne diseases (Fomsgaard, Mortensen, & Carlsen, 2004).

Dopamine Antagonist Potential

The compound's derivatives have been explored for their potential neuroleptic activity, particularly as dopamine antagonists. Synthesis and evaluation of 8-(methoxyphenyl)-1,2,3,4-tetrahydroisoquinolines, which are ring-opened analogs of apomorphine, have shown dopamine antagonist properties by in vitro studies. Although in vivo evaluation did not substantiate their effectiveness as antipsychotic agents compared with standard neuroleptic drugs, these findings open avenues for further research in neuroscience and pharmacology (Ellefson, Prodan, Brougham, & Miller, 1980).

Environmental and Ecotoxicological Implications

The compound and its derivatives, including benzoxazinones and their microbial transformation products, have been the subject of ecotoxicological studies. These studies aim to understand the environmental impact of such compounds, particularly their toxicity to aquatic organisms like Daphnia magna. The research provides insights into the natural and synthetic pesticides' ecotoxic effects, facilitating safer environmental management practices (Lo Piparo et al., 2006).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-benzyl-N-ethyl-2-[3-(4-methoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide involves the condensation of 4-methoxybenzoyl chloride with ethyl benzylacetate to form 4-methoxyphenyl ethyl benzylacetate. This intermediate is then reacted with anthranilic acid to form 2-[3-(4-methoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetic acid, which is subsequently converted to the final product through reaction with benzylamine and acetic anhydride.", "Starting Materials": [ "4-methoxybenzoyl chloride", "ethyl benzylacetate", "anthranilic acid", "benzylamine", "acetic anhydride" ], "Reaction": [ "Step 1: Condensation of 4-methoxybenzoyl chloride with ethyl benzylacetate in the presence of a base such as triethylamine to form 4-methoxyphenyl ethyl benzylacetate.", "Step 2: Reaction of 4-methoxyphenyl ethyl benzylacetate with anthranilic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form 2-[3-(4-methoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetic acid.", "Step 3: Conversion of 2-[3-(4-methoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetic acid to N-benzyl-N-ethyl-2-[3-(4-methoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide through reaction with benzylamine and acetic anhydride in the presence of a catalyst such as pyridine." ] } | |

| 899923-57-0 | |

Molekularformel |

C26H25N3O4 |

Molekulargewicht |

443.503 |

IUPAC-Name |

N-benzyl-N-ethyl-2-[3-(4-methoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide |

InChI |

InChI=1S/C26H25N3O4/c1-3-27(17-19-9-5-4-6-10-19)24(30)18-28-23-12-8-7-11-22(23)25(31)29(26(28)32)20-13-15-21(33-2)16-14-20/h4-16H,3,17-18H2,1-2H3 |

InChI-Schlüssel |

QOUSFENLWKTEDU-UHFFFAOYSA-N |

SMILES |

CCN(CC1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC=C(C=C4)OC |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Ethyl-N-[2-[2-(1,2,4-oxadiazol-3-yl)azepan-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2977129.png)

![4-Chloro-5-[(2-chlorophenyl)methylamino]-2-phenylpyridazin-3-one](/img/structure/B2977130.png)

![Ethyl 1-{5-[(phenethylimino)methyl]-1,3-thiazol-2-yl}-4-piperidinecarboxylate](/img/structure/B2977134.png)

![(E)-3-[3-(2-chloro-6-fluorobenzyl)-2,4-diisopropoxyphenyl]-2-(phenylsulfonyl)-2-propenenitrile](/img/structure/B2977139.png)

![2-Amino-4-(5-bromo-2-fluorophenyl)-6-methyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2977140.png)

![2-Hydroxy-6-[1-(3-pyridinyloxy)ethyl]nicotinonitrile](/img/structure/B2977141.png)